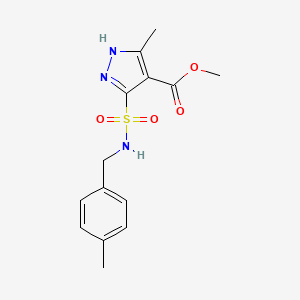

3-甲基-5-(N-(4-甲基苄基)磺酰基)-1H-吡唑-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

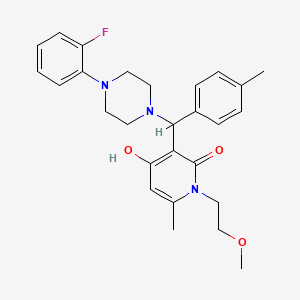

The compound of interest, methyl 3-methyl-5-(N-(4-methylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a derivative of pyrazole-4-carboxylate. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies. They are characterized by a 5-membered ring containing two nitrogen atoms and have been explored for their potential in pharmaceuticals and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, as seen in the preparation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Another approach includes the reaction of methyl pyrazole-4-carboxylates with N-chlorosuccinimide to introduce chlorine substituents, followed by nucleophilic substitution and oxidative chlorination to obtain sulfamoylpyrazole derivatives . These methods highlight the versatility in synthesizing pyrazole-based compounds with various functional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the crystalline structure and space group. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid crystallizes in the monoclinic system with space group P21/n . Additionally, the electronic structure can be studied using density functional theory (DFT) and time-dependent TD-DFT methods to analyze the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including potentiometric dissociation and complexation with metal ions. The stability of these complexes can be influenced by the nature of the substituents on the pyrazole ring and the type of metal ion, with stability constants varying across different metals . The dissociation and complexation processes are also accompanied by changes in thermodynamic parameters, indicating the spontaneity and favorability of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using a range of spectroscopic techniques. Polarographic studies can reveal the reduction behavior of these compounds in different pH conditions, showing multi-electron reduction steps for various protonated species . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the functional groups and chemical environment within the molecule . The optical properties, such as UV-vis absorption and fluorescence, can be influenced by the substituents on the pyrazole ring and the solvent polarity, as observed in the study of novel oxadiazole derivatives .

科学研究应用

氢键结构分析

Portilla 等人 (2007) 的研究重点是相关吡唑和苯并咪唑衍生物中氢键链和片的结构分析,突出了此类化合物在理解分子相互作用和设计具有特定性质的材料中的重要性 (Portilla、Mata、Nogueras、Cobo、Low 和 Glidewell,2007)。

抗肿瘤和抗菌活性

Hassan、Hafez 和 Osman (2014) 的一项研究合成并评估了新的氨基吡唑和吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的细胞毒活性,展示了这些化合物的潜在治疗应用 (Hassan、Hafez 和 Osman,2014)。

反应性和生物学评价

Pillai 等人 (2019) 报告了含有三唑和吡唑环的席夫碱的合成、反应性和生物学评价,表明具有显着的抗氧化和 α-葡萄糖苷酶抑制活性,表明在管理氧化应激和糖尿病中具有潜在应用 (Pillai 等人,2019)。

材料科学的配位聚合物

Cheng 等人 (2017) 关于由双(吡唑-4-羧酸)烷烃配体构建的金属配位聚合物的合成和结构多样性的研究揭示了设计具有催化、磁性材料和药物递送潜在应用的新材料的见解 (Cheng 等人,2017)。

有机化学中的合成应用

Costa、Nájera 和 Sansano (2002) 探索了邻位和对位卤代苄基砜作为两性离子合成子的合成应用,导致制备邻位取代的肉桂酸酯和二芳基乙酸。该研究证明了相关化合物在合成具有潜在药学应用的复杂有机分子中的多功能性 (Costa、Nájera 和 Sansano,2002)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 5-methyl-3-[(4-methylphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-9-4-6-11(7-5-9)8-15-22(19,20)13-12(14(18)21-3)10(2)16-17-13/h4-7,15H,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDVCJZDQBKQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=NNC(=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-methyl-5-(N-(4-methylbenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![1-(2,3-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3012084.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)

![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)